

Application Notes & Protocols: HPLC Analysis of Derrisisoflavone J

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Compound of Interest

Compound Name: **Derrisisoflavone J**

Cat. No.: **B15291066**

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Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Derrisisoflavone J**. While a specific validated method for **Derrisisoflavone J** is not widely published, this protocol is based on established methods for the analysis of structurally related isoflavones, particularly prenylated isoflavonoids. The provided chromatographic conditions are expected to yield satisfactory separation and quantification of **Derrisisoflavone J** and will serve as a strong foundation for method development and validation in a research or quality control setting.

Introduction

Derrisisoflavone J is a prenylated isoflavonoid that has been isolated from plants of the *Derris* genus. As a member of the isoflavone class of compounds, it is of interest for its potential biological activities. Accurate and reliable quantitative analysis is crucial for phytochemical studies, pharmacokinetic evaluations, and quality control of herbal preparations containing this compound. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of isoflavones. This method offers high resolution, sensitivity, and reproducibility.

This application note details the recommended instrumentation, chromatographic conditions, and a step-by-step protocol for the analysis of **Derrisisoflavone J**.

Chemical Structure and Properties

- Compound Name: **Derrisisoflavone J**
- Molecular Formula: C₂₂H₂₂O₆
- UV Absorbance Maxima: 213 nm, 267 nm, 338 nm (shoulder)[1]

Recommended HPLC Method

The following HPLC conditions are recommended for the analysis of **Derrisisoflavone J**. These parameters are based on common practices for isoflavone analysis and should be optimized for specific instrumentation and sample matrices.

Chromatographic Conditions

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	267 nm[1]
Injection Volume	10 µL

Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	50	50
25	10	90
30	10	90
31	90	10
40	90	10

Experimental Protocols

Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Derrisisoflavone J** reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Plant Material)

- Extraction: Accurately weigh 1.0 g of dried and powdered plant material. Add 25 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
- Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
- Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration.

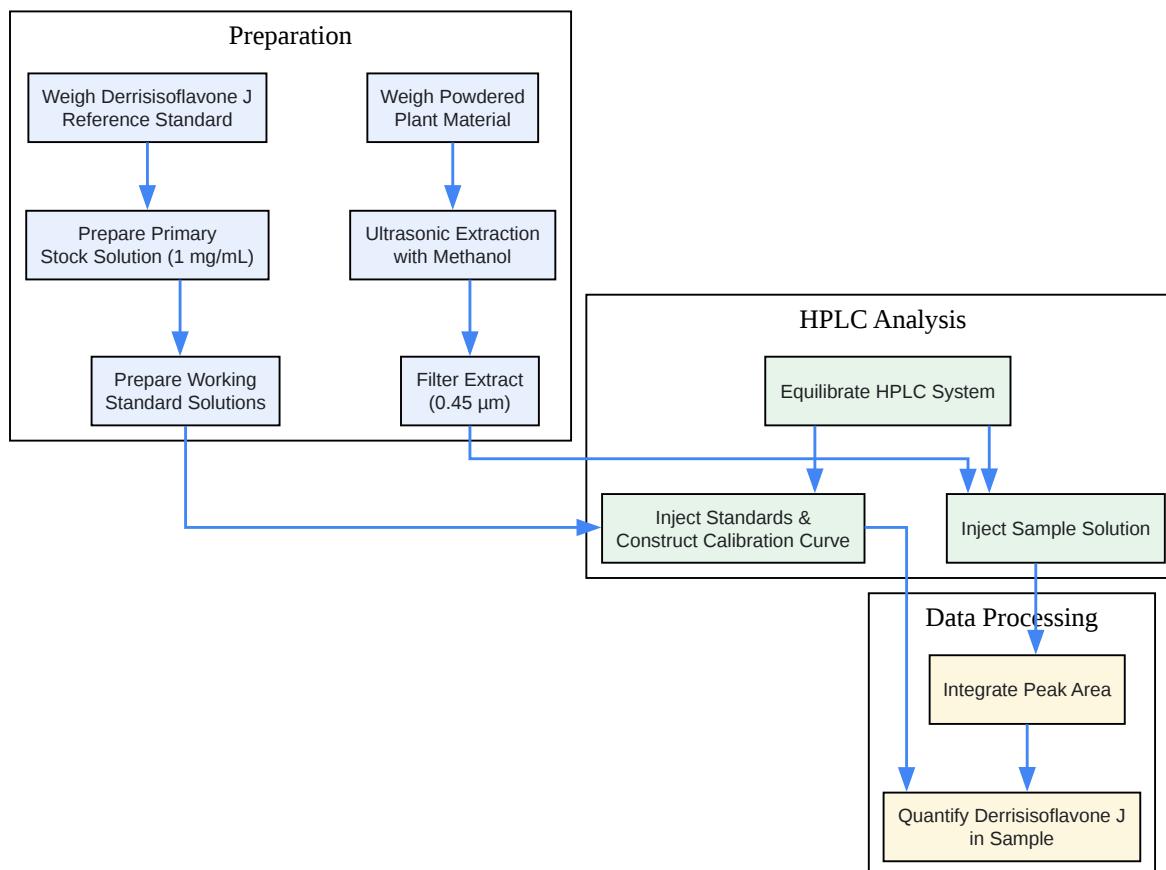
- Sample Analysis: Inject 10 μ L of the prepared sample solution.
- Data Analysis: Record the peak area of **Derrisisoflavone J** in the chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of **Derrisisoflavone J** in the sample by interpolating its peak area on the calibration curve.

Method Validation (Pro-forma)

For use in a regulated environment, the method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation Parameter	Acceptance Criteria (Typical)
Linearity	Correlation coefficient (r^2) > 0.999
Precision (RSD%)	< 2%
Accuracy (% Recovery)	98 - 102%
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise Ratio of 10:1
Specificity	Peak purity analysis and comparison with a blank sample

Visualization of the Experimental Workflow



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References

- 1. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
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